molecular formula C10H14FNO2 B13048027 (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Cat. No.: B13048027
M. Wt: 199.22 g/mol
InChI Key: LMEIUXVOCCZTEZ-QUBYGPBYSA-N
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Description

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to ensure the formation of the alcohol group.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol: A stereoisomer with different biological activity.

    1-amino-1-(4-fluoro-3-methoxyphenyl)ethanol: Lacks the chiral center, leading to different chemical properties.

    1-amino-1-(4-fluoro-3-methoxyphenyl)propan-1-ol: Variation in the position of the hydroxyl group.

Uniqueness

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol stands out due to its specific chiral configuration, which can result in unique interactions with biological targets and distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

LMEIUXVOCCZTEZ-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)OC)N)O

Origin of Product

United States

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